1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone
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Overview
Description
1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone is a complex organic compound featuring a benzoyl group substituted with an amino and bromo group, linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone typically involves multi-step organic reactions. One common method includes the bromination of a benzene derivative followed by acylation and subsequent piperazine substitution. The reaction conditions often require the use of catalysts such as FeBr3 for bromination and AlCl3 for Friedel-Crafts acylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and amino groups on the benzene ring can participate in further substitution reactions.
Nucleophilic Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Acylation: CH3COCl/AlCl3
Nucleophilic Substitution: Various nucleophiles under basic conditions
Major Products: The major products formed from these reactions include substituted benzoyl derivatives and piperazine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
2-Amino-5-bromobenzoic acid: Shares the amino and bromo substitution on the benzene ring.
4-Bromobenzo [1,2-d4,5-d’]bis([1,2,3]thiadiazole): Contains bromine substitution and is used in similar nucleophilic substitution reactions.
Uniqueness: 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone is unique due to its combination of a benzoyl group with a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its analogs.
Properties
Molecular Formula |
C13H16BrN3O2 |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
1-[4-(2-amino-5-bromobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16BrN3O2/c1-9(18)16-4-6-17(7-5-16)13(19)11-8-10(14)2-3-12(11)15/h2-3,8H,4-7,15H2,1H3 |
InChI Key |
GSHGDOSGPGCZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
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